1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound characterized by its unique pyridine ring structure substituted with a dioxaborolane group. The molecular formula of this compound is with a molecular weight of approximately 249.11 g/mol. It appears as a white to light yellow powder or crystalline solid, with a melting point ranging from 85 °C to 89 °C . The presence of the dioxaborolane moiety enhances its reactivity in various
While specific biological activities of 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one are not extensively documented, compounds containing similar structures often exhibit significant biological properties. These may include:
The synthesis of 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:
1,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has potential applications in various fields:
Interaction studies involving this compound often focus on its reactivity with various substrates and its role as a reagent in synthetic chemistry. Research may include:
Several compounds share structural similarities with 1,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1002309-52-5 | 0.90 |
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one | 1160790-84-0 | 0.82 |
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide | 935660-75-6 | 0.82 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridin-2(1H)-one | 1256358-90-3 | 0.80 |
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindolin-1-one | 1313399-38-0 | 0.79 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the dioxaborolane moiety and the pyridine ring in 1,6-dimethyl derivative sets it apart from others by potentially offering distinct reactivity patterns and biological activities.